Thiothixene hydrochloride

Description

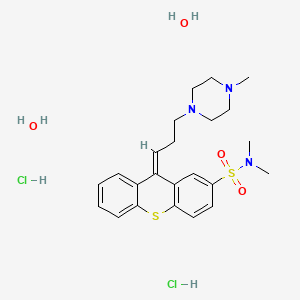

Structure

3D Structure of Parent

Properties

IUPAC Name |

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S2.2ClH.2H2O/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H;2*1H2/b19-8-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUAAEMCZUPORO-LRSHZYOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872487 | |

| Record name | Thiothixene dihydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22189-31-7 | |

| Record name | Thiothixene hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiothixene dihydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOTHIXENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3CRJ1EWJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiothixene Hydrochloride: A Deep Dive into its Mechanism of Action in Schizophrenia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Thiothixene (B151736) hydrochloride, a typical antipsychotic of the thioxanthene (B1196266) class, has been a tool in the management of schizophrenia for decades. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors, a cornerstone of the dopamine hypothesis of schizophrenia. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of thiothixene. We will delve into its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of thiothixene's pharmacodynamics.

Introduction: The Dopamine Hypothesis and Schizophrenia

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (affective flattening, avolition), and cognitive deficits. The dopamine hypothesis of schizophrenia posits that an overactivity of dopaminergic neurotransmission in the mesolimbic pathway is a key contributor to the positive symptoms of the disorder.[1][2] Conversely, a hypoactivity of dopamine in the mesocortical pathway is thought to be associated with the negative and cognitive symptoms.[1][3]

Typical antipsychotics, such as thiothixene, primarily exert their therapeutic effects by blocking dopamine D2 receptors in the mesolimbic pathway, thereby reducing the excessive dopaminergic signaling believed to underlie psychosis.[4][5]

Receptor Binding Profile of Thiothixene

The pharmacological action of thiothixene is defined by its binding affinity to a variety of neurotransmitter receptors. As a typical antipsychotic, its primary target is the dopamine D2 receptor. However, it also exhibits affinity for other dopamine receptor subtypes, as well as for serotonin, histamine, adrenergic, and muscarinic receptors. This multi-receptor interaction contributes to both its therapeutic effects and its side-effect profile.

The binding affinity of a drug for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Table 1: Thiothixene Hydrochloride Receptor Binding Affinities (Ki in nM)

| Receptor Family | Receptor Subtype | Ki (nM) |

| Dopamine | D1 | 18 |

| D2 | 0.5 | |

| D3 | 0.7 | |

| D4 | 1.3 | |

| Serotonin | 5-HT1A | 130 |

| 5-HT2A | 4.6 | |

| 5-HT2C | 25 | |

| Histamine | H1 | 3.1 |

| Adrenergic | α1 | 3.4 |

| α2 | 100 | |

| Muscarinic | M1 | 1300 |

| M2 | >10000 | |

| M3 | 2100 | |

| M4 | 1400 | |

| M5 | >10000 |

Note: Ki values are compiled from various sources and may exhibit some variability depending on the experimental conditions.

Experimental Protocols

The determination of receptor binding affinities is a critical step in characterizing the pharmacological profile of a drug like thiothixene. The most common method for this is the in vitro radioligand binding assay.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of thiothixene for the dopamine D2 receptor using a radiolabeled ligand, such as [³H]-spiperone.

Objective: To quantify the binding affinity of thiothixene hydrochloride for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

-

[³H]-spiperone (radioligand).

-

Thiothixene hydrochloride (competitor ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well microplates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing D2 receptors in a suitable buffer and centrifuge to pellet the cell membranes. Wash the membranes to remove endogenous substances. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Add assay buffer, [³H]-spiperone, and the membrane preparation.

-

Non-specific Binding: Add a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to saturate the receptors, followed by [³H]-spiperone and the membrane preparation.

-

Competitive Binding: Add serial dilutions of thiothixene hydrochloride, [³H]-spiperone, and the membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the thiothixene concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of thiothixene that inhibits 50% of the specific binding of [³H]-spiperone).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

References

- 1. The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine in schizophrenia: a review and reconceptualization [pubmed.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]

Thiothixene Hydrochloride: A Technical Overview of its Pharmacodynamics and Receptor Binding Profile

For Immediate Release

This technical guide provides a comprehensive analysis of the pharmacodynamic properties and receptor binding profile of thiothixene (B151736) hydrochloride, a typical antipsychotic agent of the thioxanthene (B1196266) class. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Thiothixene is a thioxanthene derivative that has been utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors.[2][3] However, its pharmacological activity is complex, involving interactions with a wide array of neurotransmitter receptors, which contributes to both its therapeutic efficacy and its side effect profile.[4][5] This guide synthesizes the available quantitative data on its receptor binding affinities, details representative experimental methodologies for these assessments, and illustrates the key signaling pathways involved.

Pharmacodynamics

The primary mechanism of action of thiothixene is the blockade of postsynaptic dopamine D2 receptors in the central nervous system, particularly within the mesolimbic pathway.[2][6][7] This action is thought to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] In addition to its high affinity for D2 receptors, thiothixene also exhibits significant antagonist activity at various other receptors, including serotonin (B10506), histamine (B1213489), and adrenergic receptors.[2][4][8] This broad receptor interaction profile is characteristic of many first-generation antipsychotics and influences their clinical effects. For instance, antagonism of serotonin 5-HT2A receptors may contribute to a reduction in extrapyramidal side effects.[2] Blockade of histamine H1 and alpha-1 adrenergic receptors is associated with side effects such as sedation and orthostatic hypotension, respectively.[2]

Receptor Binding Profile

The affinity of thiothixene hydrochloride for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating a higher affinity. The following tables summarize the reported Ki values for thiothixene at key central nervous system receptors.

Table 1: Dopamine Receptor Binding Affinities of Thiothixene

| Receptor Subtype | Ki (nM) |

| D1 | 338[9] |

| D2 | 0.417[9] |

| D3 | 186.2[9] |

| D4 | 363.1[9] |

Table 2: Serotonin Receptor Binding Affinities of Thiothixene

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 245.4[9] |

| 5-HT1B | 316.2[9] |

| 5-HT1D | 316.2[9] |

| 5-HT2A | 3.16[9] |

| 5-HT2C | 15.1[9] |

| 5-HT6 | 79.4[9] |

| 5-HT7 | 5.01[9] |

Table 3: Adrenergic Receptor Binding Affinities of Thiothixene

| Receptor Subtype | Ki (nM) |

| α1A | 2.51[9] |

| α1B | 1.58[9] |

| α1D | 3.16[9] |

| α2A | 125.9[9] |

| α2B | 79.4[9] |

| α2C | 39.8[9] |

Table 4: Muscarinic and Histamine Receptor Binding Affinities of Thiothixene

| Receptor Subtype | Ki (nM) |

| M1 | >10,000[8] |

| M2 | >10,000[8] |

| M3 | ≥5,750[8] |

| M4 | >10,000[8] |

| M5 | 5,376[8] |

| H1 | 3.98[9] |

Signaling Pathways

The binding of thiothixene to its target receptors initiates a cascade of intracellular signaling events. As an antagonist, it blocks the downstream signaling normally triggered by the endogenous ligand. The following diagrams illustrate the principal signaling pathways affected by thiothixene's antagonism at D2 and 5-HT2A receptors.

Figure 1. Thiothixene antagonism of the Dopamine D2 receptor signaling pathway.

Figure 2. Thiothixene antagonism of the Serotonin 5-HT2A receptor signaling pathway.

Experimental Protocols

The quantitative receptor binding data presented in this guide are typically generated using competitive radioligand binding assays. While the exact protocols for the cited data are not publicly available, the following section outlines a representative methodology for determining the Ki of a test compound like thiothixene at the dopamine D2 and serotonin 5-HT2A receptors.

Representative Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of thiothixene hydrochloride for the human dopamine D2 and serotonin 5-HT2A receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the recombinant human D2 or 5-HT2A receptor.

-

Radioligand:

-

For D2 receptor: [³H]Spiperone or [³H]Raclopride.

-

For 5-HT2A receptor: [³H]Ketanserin.

-

-

Test Compound: Thiothixene hydrochloride.

-

Non-specific Binding Control:

-

For D2 receptor: Haloperidol (10 µM).

-

For 5-HT2A receptor: Ketanserin (1 µM).

-

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: Liquid scintillation counter.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation:

-

Homogenize cultured cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration (e.g., 10-20 µ g/well ).

-

-

Assay Setup (in 96-well plates):

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.

-

Competitive Binding: Add serial dilutions of thiothixene hydrochloride, radioligand, and membrane preparation.

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the thiothixene concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of thiothixene that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3. Generalized experimental workflow for a competitive radioligand binding assay.

Conclusion

Thiothixene hydrochloride is a potent dopamine D2 receptor antagonist with a broad spectrum of activity at other neurotransmitter receptors. Its clinical efficacy in treating psychosis is primarily linked to its high affinity for D2 receptors, while its interactions with serotonergic, adrenergic, and histaminergic receptors contribute to its overall pharmacological profile and potential side effects. The quantitative data and methodologies presented in this guide provide a foundational understanding of the molecular pharmacology of thiothixene, which is essential for ongoing research and development in the field of antipsychotic therapeutics.

References

- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]

- 5. An examination of experimental design in relation to receptor binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. researchgate.net [researchgate.net]

- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Thiothixene Hydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothixene (B151736) hydrochloride is a typical antipsychotic agent belonging to the thioxanthene (B1196266) class. It is primarily utilized in the management of schizophrenia.[1] This document provides an in-depth technical guide on the chemical structure, properties, synthesis, and analysis of thiothixene hydrochloride, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Thiothixene hydrochloride is the hydrochloride salt of thiothixene. The systematic IUPAC name for the active moiety is (9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulfonamide. The molecule exists as geometric isomers, with the Z (cis) isomer being the more pharmacologically active form.

Below is a visualization of the chemical structure of thiothixene.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of thiothixene and its hydrochloride salt is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H29N3O2S2 (thiothixene) | [2][3][4] |

| C23H29N3O2S2·2HCl (dihydrochloride) | [2] | |

| C23H35Cl2N3O4S2 (dihydrochloride dihydrate) | [5][6][7] | |

| Molecular Weight | 443.6 g/mol (thiothixene) | [3] |

| 516.55 g/mol (dihydrochloride) | [2] | |

| 552.57 g/mol (dihydrochloride dihydrate) | [6] | |

| Melting Point | 147-153.5 °C (hydrochloride) | [8] |

| pKa (Strongest Basic) | 8.16 | [9] |

| Solubility | Water: Soluble (hydrochloride) | [2] |

| Chloroform: Very soluble | [2] | |

| Benzene, Acetone, Ether: Practically insoluble (hydrochloride) | [2] | |

| LogP | 3.78 | [2] |

Experimental Protocols

Synthesis of Thiothixene

The synthesis of thiothixene has been described through various routes, often starting from a thioxanthone derivative.[1] A common approach involves the following key transformations:

-

Formation of the Sulfonamide Moiety: 9H-thioxanthene is reacted with chlorosulfonic acid, followed by treatment with thionyl chloride and dimethylamine (B145610) to yield 2-dimethylaminosulfonyl-9H-thioxanthene.[10]

-

Introduction of the Propylidene Side Chain Precursor: The intermediate from the previous step is reacted with butyllithium (B86547) and then with methyl acetate (B1210297) to introduce an acetyl group at the 9-position.[10]

-

Side Chain Elaboration: The resulting compound undergoes an aminomethylation reaction with dimethylamine and formaldehyde.[10]

-

Formation of the Piperazine Ring: The dimethylamine group is displaced by reaction with 1-methylpiperazine.[10]

-

Dehydration: The final step involves a dehydration reaction to form the exocyclic double bond of the propylidene side chain, yielding thiothixene.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

A robust HPLC methodology is crucial for the quantification of thiothixene in various samples, including bulk drug substance, finished pharmaceutical products, and for dissolution testing.

Methodology:

-

Column: A common stationary phase is a mixture of silica (B1680970) and alumina (B75360) (SiAl).[3] An alternative is a C18 column (e.g., Waters X Bridge C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., monobasic sodium phosphate) and an organic modifier like methanol.[11] The ratio can be adjusted to achieve optimal separation (e.g., 40:60 v/v buffer:methanol).

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.

-

Detection: UV detection at 254 nm is suitable for monitoring thiothixene.[11]

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

This method should be capable of resolving the Z (cis) and E (trans) isomers of thiothixene, as well as potential synthetic precursors and degradation products.[3] For dissolution testing in simulated gastric fluid, a minor modification of the mobile phase may be necessary to allow for direct injection and quantification.[3] The method should be validated according to ICH guidelines for parameters such as precision, accuracy, linearity, specificity, and robustness.

Signaling Pathways and Logical Relationships

The primary mechanism of action of thiothixene involves the blockade of postsynaptic dopamine (B1211576) D2 receptors in the mesolimbic system.[5][7] This antagonism is believed to be responsible for its antipsychotic effects. The logical relationship of this mechanism can be visualized as follows:

Experimental Workflow for Quality Control

A typical experimental workflow for the quality control of thiothixene hydrochloride in a pharmaceutical setting would involve several key analytical tests.

References

- 1. Tiotixene - Wikipedia [en.wikipedia.org]

- 2. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiothixene [webbook.nist.gov]

- 5. Thiothixene HCl I CAS#: 49746-04-5 I antipsychotic agent I InvivoChem [invivochem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Thiothixene dihydrochloride dihydrate | C23H35Cl2N3O4S2 | CID 11954259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. TIOTIXENE or THIOTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. uspbpep.com [uspbpep.com]

Thiothixene Hydrochloride: A Technical Analysis of Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pharmacological properties of thiothixene (B151736) hydrochloride, a first-generation (typical) antipsychotic agent. The primary focus is on its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are central to its therapeutic effects in the management of schizophrenia.[1][2][3][4] This document details the quantitative binding affinities, explores the intricate intracellular signaling pathways associated with these receptors, and provides comprehensive experimental protocols for assessing receptor antagonism. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of thiothixene's mechanism of action.

Introduction

Thiothixene is an antipsychotic medication of the thioxanthene (B1196266) class, chemically and pharmacologically similar to the piperazine (B1678402) phenothiazines.[5][6] It is primarily indicated for the management of schizophrenia.[2][3][4][6] The therapeutic efficacy of thiothixene is largely attributed to its potent antagonism of postsynaptic dopamine D2 receptors in the central nervous system.[1][3] However, its pharmacological profile is complex, involving interactions with various other neurotransmitter receptors, including serotonin (5-HT) receptors.[1][6] This guide will dissect the molecular interactions and functional consequences of thiothixene's binding to D2 and 5-HT2A receptors, providing a foundational resource for researchers in neuropsychopharmacology and drug development.

Mechanism of Action

The precise mechanism of action for thiothixene's antipsychotic effects is understood to be principally related to its antidopaminergic properties.[5] By blocking D2 receptors in the brain's mesolimbic pathway, thiothixene is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]

In addition to its potent D2 receptor blockade, thiothixene also acts as an antagonist at 5-HT2A receptors.[1][6] This dual antagonism is a characteristic shared with many second-generation (atypical) antipsychotics and is believed to contribute to a broader spectrum of efficacy, potentially mitigating some of the extrapyramidal side effects associated with pure D2 antagonism and possibly addressing negative symptoms.[6] The drug also exhibits varying degrees of antagonism at other receptors, including D1, D3, D4, 5-HT1, histaminergic (H1), and alpha-adrenergic receptors, which contributes to its overall therapeutic and side-effect profile.[6]

Quantitative Data: Receptor Binding Affinity

The affinity of a drug for its receptor is a critical determinant of its potency. This is typically quantified by the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity. The binding affinities of thiothixene for human dopamine D2 and serotonin 5-HT2A receptors are summarized below.

| Receptor Subtype | Ligand | Ki (nM) | Species | Source |

| Dopamine D2 | Thiothixene | 0.25 | Human | [7] |

| Dopamine D3 | Thiothixene | 0.17 | Human | [7] |

| Serotonin 5-HT2A | Thiothixene | 3.6 | Human | [7] |

| Serotonin 5-HT2C | Thiothixene | 10 | Human | [7] |

| Serotonin 5-HT7 | Thiothixene | 3.9 | Human | [7] |

| Adrenergic α1A | Thiothixene | 2.5 | Human | [7] |

| Histamine H1 | Thiothixene | 3.1 | Human | [7] |

Note: Ki values are compiled from various sources and may exhibit variability based on experimental conditions.

Receptor Signaling Pathways

Thiothixene exerts its effects by blocking the normal signaling cascades initiated by dopamine and serotonin at their respective receptors.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that preferentially couple to the Gi/o family of G proteins.[8][[“]] Their activation leads to an inhibitory intracellular response.

-

Agonist Binding & G-Protein Activation: Dopamine binds to the D2 receptor, inducing a conformational change that activates the associated heterotrimeric Gi/o protein. This causes the Gαi subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[10]

-

Downstream Effects: The reduction in cAMP levels decreases the activity of cAMP-dependent protein kinase (Protein Kinase A or PKA), which in turn alters the phosphorylation state and activity of numerous downstream target proteins involved in neuronal excitability and gene expression.[[“]]

-

Antagonism by Thiothixene: Thiothixene, as a competitive antagonist, binds to the D2 receptor but does not activate it. This blockade prevents dopamine from binding and initiating the inhibitory signaling cascade.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is also a GPCR, but it couples to the Gq/11 family of G proteins, leading to an excitatory intracellular response.[11][12]

-

Agonist Binding & G-Protein Activation: Serotonin (5-HT) binds to the 5-HT2A receptor, activating the associated Gq/11 protein. The Gαq subunit exchanges GDP for GTP and dissociates.

-

Activation of Phospholipase C: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[11][13]

-

Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[13][14]

-

Downstream Effects:

-

IP3 Pathway: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[14][15]

-

DAG Pathway: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[14]

-

-

Cellular Response: The rise in intracellular Ca2+ and activation of PKC lead to the phosphorylation of various cellular proteins, resulting in a wide range of downstream effects, including modulation of neurotransmission and gene expression.[14]

-

Antagonism by Thiothixene: Thiothixene binds to the 5-HT2A receptor, preventing serotonin from activating this Gq/11-mediated signaling cascade.

Experimental Protocols

The characterization of thiothixene's antagonist activity at D2 and 5-HT2A receptors relies on established pharmacological assays.

Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[16][17]

Objective: To determine the Ki of thiothixene hydrochloride for the D2 or 5-HT2A receptor.

Materials:

-

Receptor Source: Commercially available cell membranes (e.g., from HEK293 or CHO cells) stably expressing the human recombinant D2 or 5-HT2A receptor.

-

Radioligand: A high-affinity radiolabeled antagonist, e.g., [3H]Spiperone or [3H]Raclopride for D2; [3H]Ketanserin or [3H]Spiperone for 5-HT2A.

-

Test Compound: Thiothixene hydrochloride.

-

Non-specific Agent: An unlabeled ligand at a high concentration to define non-specific binding (e.g., 10 µM Haloperidol for D2, 10 µM Ketanserin for 5-HT2A).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Apparatus: 96-well microplates, vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation fluid.

Methodology:

-

Compound Dilution: Prepare a serial dilution of thiothixene hydrochloride in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Plate Setup: The assay is performed in triplicate. For each receptor, set up wells for:

-

Total Binding: Radioligand + Assay Buffer + Receptor Membranes.

-

Non-specific Binding (NSB): Radioligand + Non-specific Agent + Receptor Membranes.

-

Competitive Binding: Radioligand + Thiothixene Dilution + Receptor Membranes.

-

-

Incubation: Add the components to the wells. Typically, this involves adding buffer/compound, radioligand (at a fixed concentration, usually near its Kd), and finally the receptor membrane preparation. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity retained on the filters using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of thiothixene.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of thiothixene that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Protocol: D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the functional consequence of receptor binding—the inhibition of cAMP production following agonist stimulation.[18]

Objective: To quantify the potency of thiothixene as a functional antagonist at the D2 receptor.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.

-

D2 Agonist: e.g., Quinpirole or Dopamine.

-

Test Compound: Thiothixene hydrochloride.

-

cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

-

Stimulation Buffer: A buffer containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram (B1679513) to prevent the degradation of cAMP.

Methodology:

-

Cell Plating: Seed the D2-expressing cells into 96- or 384-well plates and culture overnight to allow for adherence.

-

Antagonist Pre-incubation: Remove the culture medium and add various concentrations of thiothixene (prepared in stimulation buffer) to the cells. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of the D2 agonist (typically a concentration that produces 80-90% of the maximal effect, the EC80) to all wells except the negative control.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for the modulation of adenylyl cyclase activity.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

The results will show that the agonist decreases cAMP levels.

-

Thiothixene will reverse this decrease in a concentration-dependent manner.

-

Plot the cAMP levels (or % of agonist response) against the log concentration of thiothixene.

-

Use non-linear regression to determine the IC50 value, which represents the concentration of thiothixene that restores the cAMP level to 50% of the maximum possible reversal. This IC50 value is a measure of the drug's functional antagonist potency.

-

Protocol: In Vivo Microdialysis

This advanced in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the drug's real-world neurochemical effects.[19]

Objective: To determine the effect of systemic thiothixene administration on extracellular dopamine and serotonin levels in the rat striatum.

Materials:

-

Subjects: Adult male rats (e.g., Sprague-Dawley).

-

Surgical Equipment: Stereotaxic apparatus, anesthetic, microdialysis guide cannulae, and probes.

-

Microdialysis System: Syringe pump, liquid swivel, and fraction collector.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for quantifying dopamine, serotonin, and their metabolites.

-

Test Compound: Thiothixene hydrochloride for systemic injection (e.g., subcutaneous or intraperitoneal).

Methodology:

-

Surgery: Under anesthesia, surgically implant a guide cannula stereotaxically, targeting a brain region of interest such as the nucleus accumbens or striatum. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer a dose of thiothixene hydrochloride systemically.

-

Post-Drug Collection: Continue to collect dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of dopamine, its metabolites (DOPAC, HVA), serotonin (5-HT), and its metabolite (5-HIAA).

-

Data Analysis:

-

Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.

-

Analyze the time course of changes in neurotransmitter levels. Antagonism of D2 autoreceptors by thiothixene is expected to increase dopamine release and metabolism. The effects on serotonin would reflect the drug's interaction with 5-HT2A and other serotonin receptors that modulate serotonergic and dopaminergic activity.[20][21]

-

Conclusion

Thiothixene hydrochloride is a well-established antipsychotic agent whose clinical utility is founded on its potent antagonism of the dopamine D2 receptor. Its high affinity for this receptor allows it to effectively dampen the hyperdopaminergic state implicated in psychosis. Furthermore, its significant, albeit lower, affinity for the serotonin 5-HT2A receptor adds a layer of pharmacological complexity characteristic of more modern antipsychotics. This dual receptor action likely contributes to its overall therapeutic profile. The experimental methodologies detailed herein—from in vitro binding and functional assays to in vivo neurochemical monitoring—provide a robust framework for the continued investigation of thiothixene and the development of novel compounds targeting the dopaminergic and serotonergic systems for the treatment of severe mental illness.

References

- 1. What is the mechanism of Thiothixene? [synapse.patsnap.com]

- 2. Thiothixene: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. medcentral.com [medcentral.com]

- 5. drugs.com [drugs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Tiotixene - Wikipedia [en.wikipedia.org]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. go.drugbank.com [go.drugbank.com]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 12. blossomanalysis.com [blossomanalysis.com]

- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Receptor-Ligand Binding Assays [labome.com]

- 18. benchchem.com [benchchem.com]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Discovery and Synthesis of Thiothixene Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothixene (B151736) hydrochloride is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, which has been utilized in the management of schizophrenia for decades.[1] Its discovery marked a significant advancement in the chemical and pharmacological understanding of antipsychotic agents, building upon the foundational knowledge derived from the earlier phenothiazine (B1677639) class of drugs. This technical guide provides an in-depth overview of the discovery, synthesis, and core experimental protocols related to thiothixene hydrochloride, tailored for professionals in the field of drug development and neuroscience research.

Discovery and Historical Context

The development of thioxanthenes was a direct evolution from the preceding success of phenothiazine antipsychotics in the 1950s. Researchers sought to modify the phenothiazine structure to potentially enhance efficacy and alter side effect profiles. The key structural difference in thioxanthenes is the substitution of the nitrogen atom in the central ring of the phenothiazine scaffold with a carbon atom, which is double-bonded to the side chain.[2]

Intensive research into thioxanthene synthesis and pharmacology began in the late 1950s. The first thioxanthene to be marketed was chlorprothixene (B1288) in 1959. Subsequently, more potent derivatives were developed, leading to the synthesis and marketing of thiothixene in 1967 by Pfizer.[3] A critical discovery during this period was the importance of geometric isomerism; it was determined that the cis (Z) isomer of thioxanthenes is the therapeutically active form, demonstrating significantly greater neuroleptic potency.[2]

Chemical Synthesis of Thiothixene Hydrochloride

Several synthetic routes for thiothixene have been described in the literature, all of which are based on the construction of the (4-methylpiperazin-1-yl)propylidene side chain on a thioxanthene core.[3] A common method involves the use of N,N-dimethylsulfamoyl-Z-thioxanthen-9-one as a key intermediate.

One described synthesis begins with the condensation of thiophenol with 2-chloro-5-dimethylsulfamoylbenzoic acid in an alkaline solution of dimethylformamide (DMF) at elevated temperatures (130–140 °C). A subsequent ring closure reaction is carried out using polyphosphoric acid at 70 °C to yield the ketone intermediate, N,N-dimethylsulfamoyl-Z-thioxanthen-9-one. A Wittig reaction is then employed to attach the piperazinylpropylidene side chain, resulting in a mixture of Z- and E-thiothixene isomers.[3] The desired Z-isomer is then isolated and converted to the hydrochloride salt.

Another approach utilizes the acetylation of 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide. Following acetylation, a condensation reaction and an amine exchange produce an intermediate ketone. This ketone is then reduced with sodium borohydride (B1222165) (NaBH₄) and subsequently dehydrated using a mixture of phosphorus oxychloride (POCl₃) and pyridine (B92270) to yield both E- and Z-thiothixene.[3]

Physicochemical Properties of Thiothixene Hydrochloride

Thiothixene hydrochloride is a white to nearly white crystalline powder with a slight odor and a very bitter taste.[4] It is soluble in water and slightly soluble in chloroform, but practically insoluble in benzene, acetone, and ether.[4]

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₉N₃O₂S₂ | [4] |

| Molecular Weight | 443.6 g/mol | [4] |

| Melting Point | 114-118 °C (cis-, trans- mixture) | [4] |

| logP (Octanol/Water Partition Coefficient) | 3.78 | [4] |

| pKa | Not available | |

| pH (reconstituted injection) | 2.3-3.7 | [4] |

Pharmacodynamics and Mechanism of Action

Thiothixene is a potent antagonist of the dopamine (B1211576) D₂ receptor, which is believed to be the primary mechanism for its antipsychotic effects.[5][6] By blocking D₂ receptors in the mesolimbic pathway, thiothixene reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. It also exhibits antagonist activity at other receptors, including dopamine D₁, D₃, and D₄ subtypes, as well as serotonergic (5-HT₁ and 5-HT₂) and histaminergic (H₁) receptors.[6] This broader receptor profile may contribute to its anxiolytic, antidepressant, and anti-aggressive properties, as well as some of its side effects.[6]

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, in nM) of thiothixene for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Reference |

| Dopamine D₂ | 0.3 | [6] |

| Dopamine D₃ | 0.8 | [6] |

| Dopamine D₄ | 1.2 | [6] |

| Dopamine D₁ | 14 | [6] |

| Serotonin 5-HT₂A | 3.6 | [6] |

| Serotonin 5-HT₂C | 25 | [6] |

| Serotonin 5-HT₁A | 129.87 | |

| Histamine H₁ | 3.2 | [6] |

| Adrenergic α₁ | 1.8 | [6] |

| Adrenergic α₂ | 100 | [6] |

| Muscarinic M₁ | >1000 | [6] |

Dopamine D₂ Receptor Signaling Pathway

Blockade of the dopamine D₂ receptor by thiothixene hydrochloride inhibits the downstream signaling cascade typically initiated by dopamine. D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Thiothixene, as an antagonist, prevents this inhibition, thereby indirectly modulating the phosphorylation state of various downstream proteins involved in neuronal excitability and gene expression.

Caption: Dopamine D2 Receptor Signaling Pathway and Thiothixene Blockade.

Pharmacokinetics

| Parameter | Value | Reference |

| Bioavailability | ~100% | [3] |

| Time to Peak Plasma Concentration (Tmax) | Not available | |

| Peak Plasma Concentration (Cmax) | Not available | |

| Elimination Half-life | 10-20 hours | [3] |

| Metabolism | Hepatic | [3] |

| Excretion | Gastrointestinal tract, feces | [3] |

| Protein Binding | Not available | |

| Clearance | Men: 49.2 +/- 38.7 L/min; Women: 22.0 +/- 13.5 L/min |

Experimental Protocols

Radioligand Displacement Assay for Dopamine D₂ Receptor Binding

This in vitro assay is used to determine the binding affinity of a test compound (e.g., thiothixene) for the dopamine D₂ receptor.

Materials:

-

Cell membranes prepared from a source rich in D₂ receptors (e.g., rat striatum or cells transfected with the human D₂ receptor).

-

Radioligand: [³H]-Spiperone or another suitable D₂ receptor antagonist radioligand.

-

Non-specific binding agent: A high concentration of a non-radiolabeled D₂ receptor antagonist (e.g., haloperidol (B65202) or sulpiride).

-

Test compound (thiothixene hydrochloride) at various concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂, EDTA, and NaCl).

-

Scintillation cocktail and a liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding agent.

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

References

- 1. Tiotixene - Wikipedia [en.wikipedia.org]

- 2. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TIOTIXENE or THIOTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 12234 [pdspdb.unc.edu]

- 6. Thiothixene pharmacokinetic interactions: a study of hepatic enzyme inducers, clearance inhibitors, and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Thiothixene Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for thiothixene (B151736) hydrochloride, a typical antipsychotic agent of the thioxanthene (B1196266) class. The information presented herein is intended to serve as a resource for researchers and professionals involved in the study and development of antipsychotic drugs.

Pharmacology

Thiothixene is a potent dopamine (B1211576) receptor antagonist with a higher affinity for D2 receptors than D1 receptors. Its antipsychotic effects are primarily attributed to the blockade of D2 receptors in the mesolimbic and mesocortical pathways of the brain. The drug also exhibits affinity for other neurotransmitter receptors, which may contribute to its overall pharmacological profile and side effects.

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki values) of thiothixene for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) | Species | Reference |

| Dopamine D2 | 0.12 | Human | --INVALID-LINK-- |

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the antipsychotic-like activity of thiothixene. These studies typically involve behavioral assays that are sensitive to the effects of clinically effective antipsychotic drugs.

1.2.1 Conditioned Avoidance Response

The conditioned avoidance response (CAR) is a behavioral paradigm used to predict the efficacy of antipsychotic drugs. In this test, animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). Antipsychotic drugs selectively suppress the avoidance response at doses that do not impair the escape response.

-

Experimental Protocol:

-

Species: Rat.

-

Apparatus: A shuttle box with two compartments separated by a gate. The floor of each compartment is a grid that can deliver a mild electric shock. A light or tone serves as the conditioned stimulus (CS), and the foot shock is the unconditioned stimulus (US).

-

Procedure: A trial begins with the presentation of the CS. If the rat moves to the other compartment within a specified time (e.g., 10 seconds), the CS is terminated, and no shock is delivered (avoidance response). If the rat fails to move, the US is presented along with the CS until the rat escapes to the other compartment.

-

Drug Administration: Thiothixene is administered intraperitoneally (i.p.) at various doses prior to the test session.

-

Data Analysis: The dose that produces a 50% reduction in the number of avoidance responses (ED50) is determined.

-

-

Results:

-

Thiothixene suppresses conditioned avoidance behavior in rats with an intraperitoneal ED50 of approximately 3.2 mg/kg.[1]

-

1.2.2 Catalepsy Test

The catalepsy test is used to assess the potential of a drug to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics. Catalepsy is characterized by an animal's failure to correct an externally imposed posture.

-

Experimental Protocol:

-

Species: Rat.

-

Apparatus: A horizontal bar raised a specific height from a flat surface.

-

Procedure: The rat's forepaws are gently placed on the bar. The time it takes for the rat to remove both paws from the bar and return to a normal posture is measured. A cut-off time (e.g., 180 seconds) is typically used.

-

Drug Administration: Thiothixene is administered at various doses prior to the test.

-

Data Analysis: The dose that induces catalepsy in 50% of the animals (ED50) is determined.

-

-

Results:

-

Quantitative ED50 values for thiothixene-induced catalepsy in rats from specific preclinical studies are not consistently reported in publicly available literature. However, it is known to induce catalepsy in rats.[1]

-

Pharmacokinetics

The pharmacokinetic profile of thiothixene has been characterized in several preclinical species. It is generally well-absorbed after oral administration and undergoes extensive metabolism in the liver.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Species | Route | Observation | Reference |

| Absorption | Rat | Oral | Well absorbed, with approximately 65% of orally administered radioactivity recovered in the bile. | [1] |

| Distribution | Rat | Oral | Widely distributed, with relatively low levels found in the brain tissue. | [1] |

| Metabolism | - | - | Extensively metabolized in the liver. The primary metabolic pathways are thought to involve N-demethylation, hydroxylation, and sulfoxidation. The cytochrome P450 isoenzyme CYP1A2 is a key enzyme in its metabolism. | [2] |

| Excretion | Rat | Oral | Primarily excreted in the feces via biliary elimination. | [1] |

Pharmacokinetic Parameters

Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and bioavailability in preclinical species are not consistently available in a consolidated format in the public domain.

Toxicology

The toxicological profile of thiothixene hydrochloride has been evaluated in various animal species.

Acute Toxicity

The median lethal dose (LD50) is a measure of the acute toxicity of a substance.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse (male) | Oral | 820 | [1] |

| Mouse (female) | Oral | 2090 | [1] |

| Mouse | Oral | 400 | [3] |

| Mouse | Intraperitoneal | 530 | [1] |

| Rat (male) | Oral | 1300 | [1] |

| Rat (female) | Oral | 1980 | [1] |

| Rat | Intraperitoneal | 900 | [1] |

| Dog | Oral | 500 | [1] |

Note: Discrepancies in LD50 values may exist between different sources due to variations in experimental conditions and animal strains.

Other Toxicological Findings

In animal studies, thiothixene has been associated with cytotoxic effects.[4] Repeated oral administration to rats, rabbits, and monkeys before and during gestation did not show teratogenic effects, although there was some decrease in conception rate and litter size, and an increase in resorption rate in rats and rabbits.[2]

Visualizations

Signaling Pathway

The primary mechanism of action of thiothixene involves the blockade of dopamine D2 receptors. This action is thought to normalize the hyperactivity of dopaminergic pathways implicated in psychosis.

Caption: Thiothixene's primary mechanism of action.

Experimental Workflow: Conditioned Avoidance Response

The following diagram illustrates the typical workflow for a conditioned avoidance response experiment to evaluate the antipsychotic potential of a compound like thiothixene.

Caption: Workflow for a Conditioned Avoidance Response experiment.

Logical Relationship: Antipsychotic Drug Development Funnel

This diagram depicts the logical progression of preclinical studies in the development of an antipsychotic drug, from initial screening to safety assessment.

Caption: Preclinical development funnel for antipsychotics.

References

Beyond Dopamine: An In-depth Technical Guide to the Molecular Targets of Thiothixene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothixene (B151736), a typical antipsychotic of the thioxanthene (B1196266) class, has been utilized in the management of schizophrenia for decades.[1][2] Its therapeutic effects have traditionally been attributed to its potent antagonism of dopamine (B1211576) D2 receptors.[2][3] However, a growing body of evidence reveals a more complex pharmacological profile, with significant interactions at a range of non-dopaminergic molecular targets. This in-depth technical guide explores the molecular targets of thiothixene hydrochloride beyond the dopamine receptor family, providing quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways. Understanding this broader receptor interaction profile is crucial for a comprehensive grasp of its therapeutic actions, side-effect profile, and potential for novel drug development.

Quantitative Binding Affinity of Thiothixene at Non-Dopaminergic Receptors

The affinity of thiothixene for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a compound for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for thiothixene at several non-dopaminergic human receptors, primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.[4][5][6][7]

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonin (B10506) | 5-HT1A | 130 |

| 5-HT1B | 1000 | |

| 5-HT1D | 330 | |

| 5-HT1E | 200 | |

| 5-HT2A | 3.4 | |

| 5-HT2B | 13 | |

| 5-HT2C | 1.8 | |

| 5-HT5A | 100 | |

| 5-HT6 | 32 | |

| 5-HT7 | 6.2 | |

| Adrenergic | Alpha-1A | 1.9 |

| Alpha-1B | 3.2 | |

| Alpha-1D | 1.6 | |

| Alpha-2A | 130 | |

| Alpha-2B | 50 | |

| Alpha-2C | 80 | |

| Histamine (B1213489) | H1 | 2.5 |

| Muscarinic | M1 | 1000 |

| M2 | 2000 | |

| M3 | 1000 | |

| M4 | 1000 | |

| M5 | 1000 | |

| Sigma | Sigma-1 | 38 |

| Sigma-2 | 16 |

Key Non-Dopaminergic Signaling Pathways

Thiothixene's interaction with several non-dopaminergic receptors, particularly serotonin 5-HT2A, alpha-1 adrenergic, and histamine H1 receptors, involves the modulation of the Gq/11 signaling pathway. In contrast, its effects at sigma receptors are mediated through a distinct mechanism involving protein-protein interactions at the endoplasmic reticulum.

Gq/11 Signaling Pathway (5-HT2A, Alpha-1 Adrenergic, and Histamine H1 Receptors)

Antagonism of these G protein-coupled receptors (GPCRs) by thiothixene blocks the downstream signaling cascade initiated by their endogenous ligands (serotonin, norepinephrine, and histamine, respectively). This pathway, when activated, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[8] It is not a traditional GPCR. Thiothixene's interaction with the sigma-1 receptor is thought to modulate its chaperone activity, which in turn influences various downstream signaling events, including calcium signaling, ion channel function, and cellular stress responses.

Experimental Protocols

The determination of thiothixene's binding affinities at its molecular targets is primarily achieved through competitive radioligand binding assays.

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the general steps for determining the Ki of a test compound (e.g., thiothixene) for a specific receptor.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue.

-

Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).

-

Test Compound: Thiothixene hydrochloride.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter and Cocktail.

2. Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + high concentration of non-labeled ligand.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of thiothixene.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the thiothixene concentration.

-

Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of thiothixene that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

References

- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Receptor-Ligand Binding Assays [labome.com]

- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ki Database - Wikipedia [en.wikipedia.org]

- 7. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 8. labs.penchant.bio [labs.penchant.bio]

Thiothixene Hydrochloride: A Technical Guide to its Effects on Neuronal Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiothixene (B151736), a typical antipsychotic of the thioxanthene (B1196266) class, exerts its therapeutic effects primarily through the modulation of dopaminergic and serotonergic pathways in the central nervous system. This technical guide provides an in-depth analysis of the molecular mechanisms of thiothixene hydrochloride, focusing on its interaction with key neuronal receptors and the subsequent impact on downstream signaling cascades. Quantitative data on receptor binding affinities are presented, alongside detailed experimental methodologies for assessing these interactions and their functional consequences. Furthermore, this guide visualizes the complex signaling pathways affected by thiothixene, offering a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction

Thiothixene is a well-established antipsychotic medication used in the management of schizophrenia.[1][2][3] Its clinical efficacy is attributed to its potent antagonism of dopamine (B1211576) D2 receptors, a hallmark of typical antipsychotics.[2][3] However, its pharmacological profile is broader, encompassing interactions with various other neurotransmitter systems, which contributes to both its therapeutic actions and side-effect profile.[1][2] Understanding the intricate effects of thiothixene on neuronal signaling is paramount for optimizing its clinical use and for the development of novel antipsychotics with improved efficacy and tolerability.

Receptor Binding Profile

The initial step in thiothixene's mechanism of action is its binding to various G-protein coupled receptors (GPCRs). Its primary target is the dopamine D2 receptor, but it also exhibits affinity for other dopamine receptor subtypes, as well as serotonin (B10506), histamine, and adrenergic receptors.[1][2] The binding affinities of thiothixene, expressed as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate a stronger binding affinity.

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 0.417 |

| Dopamine D1 | 338 |

| Dopamine D3 | 186.2 |

| Dopamine D4 | 363.1 |

| Serotonin 5-HT1A | 15-5754 |

| Serotonin 5-HT2A | 15-5754 |

| Serotonin 5-HT2C | 15-5754 |

| Histamine H1 | 15-5754 |

| α1-Adrenergic | 15-5754 |

| α2-Adrenergic | 15-5754 |

| Muscarinic Acetylcholine | 15-5754 |

| Table 1: Binding Affinities (Ki) of Thiothixene for Various Neurotransmitter Receptors. |

Effects on Major Signaling Pathways

The binding of thiothixene to its target receptors initiates a cascade of intracellular events, profoundly altering neuronal signaling. The primary pathways affected are those regulated by dopamine and serotonin.

Dopamine D2 Receptor Signaling

As a potent antagonist of the D2 receptor, which is coupled to inhibitory G-proteins (Gαi/o), thiothixene blocks the endogenous effects of dopamine.[2] This leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] The rise in cAMP subsequently activates Protein Kinase A (PKA), which goes on to phosphorylate numerous downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[5][6]

Serotonin 5-HT2A Receptor Signaling

Thiothixene also acts as an antagonist at 5-HT2A receptors.[1][7] These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). By blocking this pathway, thiothixene can modulate a wide range of cellular processes, including neuronal excitability and gene expression.

Experimental Protocols

The following sections outline the general methodologies used to obtain the quantitative data and to characterize the effects of thiothixene on neuronal signaling pathways.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of thiothixene for dopamine, serotonin, and other receptors.

-

Principle: This competitive binding assay measures the ability of unlabeled thiothixene to displace a radiolabeled ligand from its receptor.

-

General Protocol:

-

Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest and isolate the cell membranes through centrifugation.

-

Incubation: Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of unlabeled thiothixene.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of thiothixene. The IC50 value (the concentration of thiothixene that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.[9][10][11]

-

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of D2 receptor antagonism by thiothixene.

-

Objective: To determine the effect of thiothixene on adenylyl cyclase activity and subsequent cAMP levels.

-

Principle: D2 receptor activation by an agonist inhibits adenylyl cyclase, leading to decreased cAMP. An antagonist like thiothixene will block this effect, resulting in a relative increase in cAMP levels.

-

General Protocol:

-

Cell Culture: Culture cells stably expressing the dopamine D2 receptor.

-

Treatment: Pre-incubate the cells with varying concentrations of thiothixene.

-

Stimulation: Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure cAMP levels using a competitive immunoassay (e.g., ELISA or HTRF).[12][13][14]

-

Data Analysis: Plot the cAMP concentration against the thiothixene concentration to determine the IC50 value for the antagonism.[15]

-

Functional Assay: Phospholipase C (PLC) Activity

This assay assesses the impact of thiothixene on 5-HT2A receptor-mediated PLC activation.

-

Objective: To quantify the antagonistic effect of thiothixene on 5-HT2A receptor-induced PLC activity.

-

Principle: Activation of 5-HT2A receptors stimulates PLC, leading to the production of IP3. The assay measures the accumulation of inositol phosphates.

-

General Protocol:

-

Cell Culture and Labeling: Culture cells expressing the 5-HT2A receptor and label them with [3H]-myo-inositol.

-

Treatment: Pre-incubate the cells with various concentrations of thiothixene in the presence of LiCl (to inhibit inositol monophosphatase).

-

Stimulation: Stimulate the cells with a 5-HT2A receptor agonist (e.g., serotonin).

-

Extraction: Stop the reaction and extract the inositol phosphates.

-

Separation: Separate the different inositol phosphates using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the [3H]-inositol phosphates.

-

Data Analysis: Determine the concentration-response curve for thiothixene's inhibition of agonist-stimulated IP accumulation.[8][16][17][18][19][20][21][22][23]

-

Protein Kinase A (PKA) Activity Assay

This assay measures the downstream effect of altered cAMP levels due to thiothixene's action on D2 receptors.

-

Objective: To measure the activity of PKA in cell lysates following treatment with thiothixene.

-

Principle: PKA, activated by cAMP, phosphorylates a specific substrate. The assay quantifies this phosphorylation event.

-

General Protocol:

-

Cell Treatment and Lysis: Treat cells with thiothixene and a D2 agonist, then prepare cell lysates.

-

Kinase Reaction: Incubate the cell lysate with a PKA-specific peptide substrate and ATP (often radiolabeled [γ-32P]ATP).

-

Separation: Separate the phosphorylated substrate from the unreacted ATP.

-

Quantification: Measure the amount of incorporated phosphate, which is proportional to PKA activity.

-

Data Analysis: Compare PKA activity in treated versus untreated cells.[5]

-

Western Blot for CREB Phosphorylation

This technique is used to detect the phosphorylation state of CREB, a downstream target of the PKA pathway.

-

Objective: To determine if thiothixene treatment alters the phosphorylation of CREB at its activating site (Serine 133).

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated CREB (pCREB) and total CREB.

-

General Protocol:

-

Cell Treatment and Lysis: Treat neuronal cells with thiothixene and relevant stimuli. Lyse the cells and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for pCREB (Ser133). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total CREB to normalize the pCREB signal.

-

Data Analysis: Quantify the band intensities to determine the relative change in CREB phosphorylation.[6][24][25][26]

-

Conclusion